3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, a furan ring, and a benzylsulfanyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl mercaptan with ethyl furan-2-carboxylate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial cells by interfering with essential enzymes and metabolic pathways. The benzylsulfanyl group may enhance its binding affinity to target proteins, while the triazole and furan rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfanyl)-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole
Uniqueness
3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
618412-84-3 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-ethyl-5-(furan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3OS/c1-2-18-14(13-9-6-10-19-13)16-17-15(18)20-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
MXWCHTWLVRGQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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